molecular formula C23H25N5O4 B2888979 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 1207014-53-6

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Numéro de catalogue: B2888979
Numéro CAS: 1207014-53-6
Poids moléculaire: 435.484
Clé InChI: CSZNQWCGWAOJMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a structurally complex molecule featuring multiple heterocyclic moieties. Its core structure includes:

  • A pyridazine ring substituted at the 6-position with a benzo[d][1,3]dioxol-5-yl group (a methylenedioxyphenyl derivative).
  • A piperazine linker at the 4-position of the pyridazine.
  • A propan-1-one chain terminating in a 3,5-dimethylisoxazol-4-yl group.

Propriétés

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-15-18(16(2)32-26-15)4-8-23(29)28-11-9-27(10-12-28)22-7-5-19(24-25-22)17-3-6-20-21(13-17)31-14-30-20/h3,5-7,13H,4,8-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZNQWCGWAOJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity through various interactions.
  • Pyridazine ring : Provides additional stability and potential interaction sites.
  • Piperazine unit : Commonly associated with diverse pharmacological effects.

This unique combination of functional groups contributes to the compound's potential interactions with various biological targets.

Biological Activities

Research indicates that compounds with similar structures often exhibit a wide range of biological activities, including:

1. Anticancer Activity

Studies have shown that derivatives of compounds containing the benzo[d][1,3]dioxole structure can exhibit significant anticancer properties. For instance:

  • A related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its efficacy in inducing apoptosis in cancer cells .

2. Antimicrobial Properties

The presence of the benzo[d][1,3]dioxole moiety is linked to enhanced antimicrobial activity. Compounds similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis.

3. Neuropharmacological Effects

Compounds with piperazine and pyridazine rings are often studied for their neuropharmacological effects. The structural features suggest potential interactions with neurotransmitter systems, particularly serotonin receptors.

The biological activity of this compound may be attributed to its ability to interact with multiple molecular targets:

  • Receptor Binding : The compound may bind to serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmission and potentially offering therapeutic effects in psychiatric disorders .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of structurally related compounds:

StudyCompoundActivityIC50 Value
Morais et al. (2023)1-(4-(6-Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazineAnticancer25.72 ± 3.95 μM
Ribeiro et al. (2020)4-(6-Benzo[d][1,3]dioxol-5-yl)-N-benzylpiperazineAntimicrobialNot specified
Pagliero et al. (2014)N-benzenesulfonylbenzotriazole derivativesAntiparasitic>50 μg/mL

These studies highlight the diverse biological activities associated with compounds containing similar structural motifs.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Substituents/Linkers
Target Compound Benzo[d][1,3]dioxol-5-yl-pyridazine, piperazine, 3,5-dimethylisoxazole-propan-1-one ~484 (estimated) Piperazine linker, propanone chain
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazin-3-yl, phenethylamino, benzoate ester ~337 Phenethylamino linker, ester group
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) 6-Methylpyridazin-3-yl, phenethylamino, benzoate ester ~351 Methyl substitution on pyridazine
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one 3,5-Dimethylisoxazole, piperidin-1-yl, 6-methylpyridin-2-yloxy 343.4 Piperidine linker, pyridinyloxy group
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione Benzo[d][1,3]dioxol-5-yl, piperazine, fluorophenyl, pyrrolidinedione ~455 Fluorophenyl substitution, pyrrolidinedione core

Key Observations :

Pyridazine vs. Pyridine/Isoxazole Cores: The target compound’s pyridazine core differs from the pyridine (e.g., ) or isoxazole (e.g., ) cores in analogues. Pyridazine’s electron-deficient nature may enhance binding to polar biological targets compared to pyridine derivatives .

Linker Diversity: The piperazine linker in the target compound contrasts with the phenethylamino (e.g., I-6230, I-6232 ) or piperidine (e.g., ) linkers. Piperazine’s flexibility and hydrogen-bonding capacity may improve solubility and target engagement compared to rigid phenethylamino groups.

However, incorporates a 4-fluorophenyl group, which could introduce halogen bonding .

Table 2: Hypothesized Bioactivity and Properties

Compound Potential Bioactivity LogP (Predicted) Solubility (mg/mL)
Target Compound Kinase inhibition, antimicrobial activity ~3.2 <0.1 (low)
I-6230 Antimicrobial, enzyme modulation ~2.8 0.5–1.0
I-6232 Enhanced activity due to methyl group ~3.1 0.3–0.7
Compound in CNS-targeted activity (piperidine linker) ~2.5 >1.0
Compound in Neuroactive or anti-inflammatory effects ~2.9 <0.1

Key Observations :

  • The target compound’s low solubility aligns with its high molecular weight and hydrophobic substituents (e.g., benzodioxole, dimethylisoxazole). This contrasts with the more soluble ethyl benzoate derivatives (e.g., I-6230, I-6232 ).
  • Antimicrobial Potential: Analogues like I-6230 and I-6232 exhibit antimicrobial activity , suggesting the target compound may share similar properties. The benzodioxole group in the target compound is structurally akin to natural products with reported antibacterial effects (e.g., compound 4 in ).

Q & A

What are the recommended synthetic protocols for this compound?

Type : Basic
Answer :
The synthesis typically involves multi-step reactions, leveraging reflux conditions in polar aprotic solvents (e.g., ethanol, DMSO) with catalysts like acids or bases. Key steps include:

  • Coupling reactions : For attaching the benzodioxole-pyridazine moiety to the piperazine core under nitrogen atmosphere .
  • Ketone formation : Using propan-1-one derivatives with isoxazole groups under controlled temperatures (60–80°C) .
  • Purification : Column chromatography or recrystallization from ethanol-DMF mixtures to isolate the final product .
    For reproducibility, reaction progress should be monitored via TLC or HPLC .

Which spectroscopic and crystallographic methods are effective for structural characterization?

Type : Basic
Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances. Data collection requires single crystals grown via slow evaporation, with radiation sources (e.g., Cu-Kα) and detectors (e.g., CCD) for high-resolution (<1.0 Å) structures .
  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies proton environments, particularly the benzodioxole methylenedioxy group (δ 5.9–6.1 ppm) and isoxazole protons (δ 2.2–2.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) .

How do structural motifs influence physicochemical properties?

Type : Basic
Answer :

  • Benzodioxole : Enhances lipophilicity and π-π stacking potential, affecting membrane permeability .
  • Piperazine : Introduces basicity (pKa ~8.5), enabling pH-dependent solubility and hydrogen bonding with targets .
  • Isoxazole : Contributes to metabolic stability via steric hindrance from 3,5-dimethyl groups .
    Computational tools (e.g., LogP predictors) quantify these effects for solubility and bioavailability optimization .

What experimental strategies elucidate interactions with biological targets?

Type : Advanced
Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to enzymes/receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-target binding .
  • Cryo-EM/X-ray co-crystallography : Resolves binding modes at atomic resolution, critical for structure-based drug design .
    Dose-response assays across cell lines (e.g., IC50 determination) validate target engagement .

How can computational modeling predict bioactivity?

Type : Advanced
Answer :

  • Docking simulations (AutoDock Vina) : Predict binding poses in target active sites, guided by crystallographic data .
  • QSAR models : Correlate structural descriptors (e.g., electronegativity, polar surface area) with activity data to prioritize analogs .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over nanosecond timescales .
    Validate predictions with in vitro assays (e.g., enzyme inhibition) .

How to resolve contradictions between in vitro and in vivo activity data?

Type : Advanced
Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding, metabolic stability (CYP450 assays), and tissue distribution to explain efficacy gaps .
  • Metabolite identification (LC-MS/MS) : Detect active/inactive metabolites that alter in vivo outcomes .
  • Proteomic profiling : Identify off-target interactions using affinity pull-down assays .
    Cross-reference with structural analogs to isolate confounding factors (e.g., solubility vs. target affinity) .

How to optimize synthesis using Design of Experiments (DoE)?

Type : Advanced
Answer :

  • Factor screening : Test variables (temperature, solvent ratio, catalyst loading) via fractional factorial designs to identify critical parameters .
  • Response surface methodology (RSM) : Model non-linear relationships (e.g., yield vs. reaction time) to pinpoint optimal conditions .
  • Flow chemistry : Enhance reproducibility and scalability via continuous-flow reactors, reducing side reactions .
    Validate purity via HPLC and adjust factors iteratively .

What strategies determine enantiomeric purity?

Type : Advanced
Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • Circular Dichroism (CD) : Confirm optical activity and quantify enantiomeric excess (ee) .
  • X-ray crystallography : Assign absolute configuration via anomalous dispersion effects .
    Stereoselective synthesis routes (e.g., chiral catalysts) minimize racemization .

How can SAR studies guide analog design?

Type : Advanced
Answer :

  • Core modifications : Replace isoxazole with pyrazole or triazole to assess impact on target selectivity .
  • Substituent scanning : Systematically vary benzodioxole substituents (e.g., -OCH3 vs. -F) to optimize potency .
  • Bioisosteric replacement : Substitute piperazine with morpholine to improve metabolic stability without losing affinity .
    Validate analogs via parallel synthesis and high-throughput screening .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.